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molecular formula C8H8ClNO2 B1311992 Methyl 2-amino-3-chlorobenzoate CAS No. 77820-58-7

Methyl 2-amino-3-chlorobenzoate

Cat. No. B1311992
M. Wt: 185.61 g/mol
InChI Key: MSXSZFYRADEEJA-UHFFFAOYSA-N
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Patent
US05557005

Procedure details

Pure 3-chloroanthranilic alkyl esters have previously been prepared only in a 5-step synthesis starting from anthranilic esters (U.S. Pat. No. 5,068,392). According to U.S. Pat. No. 5,068,392, (pure) 3-chloroanthranilic alkyl esters can be prepared starting from anthranilic esters by means of a 5-step synthesis. The amino group of the anthranilic alkyl ester is first acetylated, bromination then takes place in the para position to the acetylated amino group, and this is then followed by chlorination in the ortho position to the acetylated amino group. Subsequently, the bromine is removed by reduction and the acetamino group is de-acetylated. The process is fairly elaborate and is found to be problematical owing to the use of bromine chloride or elemental bromine and chlorine. In addition to this, a series of unwanted waste products is inevitably formed. Apart from this, the preparation of 3-chloroanthranilic alkyl esters has only been described in the form of a mixture together with chloroanthranilic alkyl esters substituted in the 5 or 6 positions. Thus, according to EP 20 969, 3-chlorophthalic anhydride is reacted with ammonia, alkali metal hydroxide and alkali metal hypochlorite, and the resulting mixture of 5-chloroisatoic and 8-chloroisatoic anhydrides is esterified with alkanols to give a mixture of 3-chloroanthranilic and 6-chloroanthranilic alkyl esters. 5-Chloroanthranilic and 3,5-dichloroanthranilic alkyl esters arise as by-products in the amounts of from 23 to 48% and from 2 to 6%, respectively, when 3-chloroanthranilic alkyl esters are prepared in accordance with U.S. Pat. No. 5,118,832 by the reaction of anthranilic esters with 1,3-dichloro-5,5-dimethylhydantoin. After complicated removal of the by-products, methyl 3-chloroanthranilate is obtained in 49.6% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hypochlorite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8-chloroisatoic anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3,5-dichloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
anthranilic alkyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].N.Cl[N:15]1C(C)(C)C(=O)N(Cl)C1=O>>[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]=1[NH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkali metal hypochlorite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
8-chloroisatoic anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alkanols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
6-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
3,5-dichloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(=O)N(C(=O)C1(C)C)Cl
Step Seven
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
anthranilic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
anthranilic alkyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
3-chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
chloroanthranilic alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the bromine is removed by reduction
ADDITION
Type
ADDITION
Details
In addition to this, a series of unwanted waste products
CUSTOM
Type
CUSTOM
Details
is inevitably formed
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
removal of the by-products

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(C(=O)OC)=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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